molecular formula C11H15NSi B8609845 Trimethylsilyl indole

Trimethylsilyl indole

Cat. No. B8609845
M. Wt: 189.33 g/mol
InChI Key: ISPRGDKNJYQULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05808064

Procedure details

Preparation of 2-trimethylsilyl indole ##STR15## A mixture of iodoaniline (2.19 g, 10 mmol), acyl silane (2.36 g, 20 mmol, prepared according to the procedures of reference example A), DABCO (1,4-diazabicyclo[2.2.2]octane, 3.36 g, 30 mmol) and Pd(OAC)2 (112.25 mg, 0.5 mmol) in 30 mL DMF was degassed via N2 /vacuum and heated at 105° C. for 36 h. The mixture was cooled to room temperature, diluted with IPAc (isopropyl acetate, 100 mL) and washed with 2×50 mL of water. The IPAc layer was concentrated in vacuum and chromatographed over silica gel to give 2-trimethylsilyl indole and indole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
iodoaniline
Quantity
2.19 g
Type
reactant
Reaction Step Two
[Compound]
Name
acyl silane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.36 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
112.25 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:13])([CH3:12])[C:3]1[NH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.INC1C=CC=CC=1.C1N2CCN(CC2)C1>CN(C=O)C.CC(O)=O.CC(O)=O.[Pd]>[CH3:1][Si:2]([CH3:13])([CH3:12])[C:3]1[NH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[NH:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[CH:3]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C=1NC2=CC=CC=C2C1)(C)C
Step Two
Name
iodoaniline
Quantity
2.19 g
Type
reactant
Smiles
INC1=CC=CC=C1
Name
acyl silane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.36 g
Type
reactant
Smiles
C1CN2CCN1CC2
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
112.25 mg
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
was degassed via N2 /vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with IPAc (isopropyl acetate, 100 mL)
WASH
Type
WASH
Details
washed with 2×50 mL of water
CONCENTRATION
Type
CONCENTRATION
Details
The IPAc layer was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
chromatographed over silica gel

Outcomes

Product
Name
Type
product
Smiles
C[Si](C=1NC2=CC=CC=C2C1)(C)C
Name
Type
product
Smiles
N1C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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